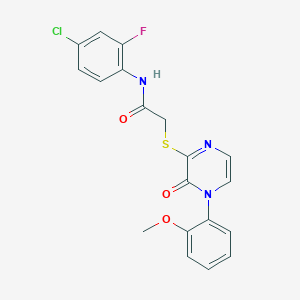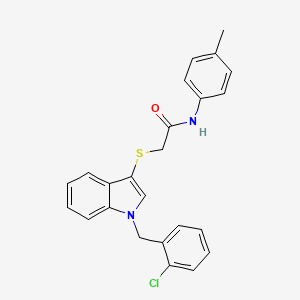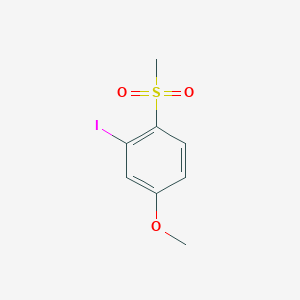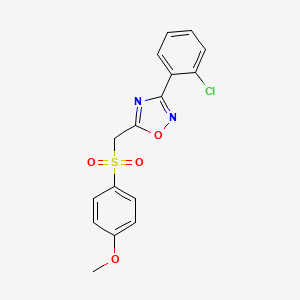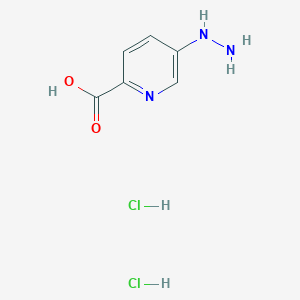![molecular formula C14H13NO6S B2638132 2-[(2,4-Dihydroxyphenyl)sulfonyl]-2,3-Dihydro-1h-Isoindole-4,6-Diol CAS No. 1564265-82-2](/img/structure/B2638132.png)
2-[(2,4-Dihydroxyphenyl)sulfonyl]-2,3-Dihydro-1h-Isoindole-4,6-Diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dihydroxyphenyl)sulfonyl]-2,3-Dihydro-1h-Isoindole-4,6-Diol, also known as IDS or idarubicin, is a potent anticancer agent that belongs to the anthracycline family. It is derived from the natural product daunorubicin and has been used in the treatment of various types of cancers, including leukemia, lymphoma, and solid tumors.
Mechanism of Action
2-[(2,4-Dihydroxyphenyl)sulfonyl]-2,3-Dihydro-1h-Isoindole-4,6-Diol exerts its anticancer activity by intercalating into the DNA double helix and inhibiting the activity of topoisomerase II. Topoisomerase II is responsible for breaking and rejoining the DNA strands during DNA replication and cell division. 2-[(2,4-Dihydroxyphenyl)sulfonyl]-2,3-Dihydro-1h-Isoindole-4,6-Diol binds to the enzyme-DNA complex and prevents the enzyme from resealing the DNA strands, leading to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
2-[(2,4-Dihydroxyphenyl)sulfonyl]-2,3-Dihydro-1h-Isoindole-4,6-Diol has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the production of reactive oxygen species, which are known to contribute to the development of cancer. 2-[(2,4-Dihydroxyphenyl)sulfonyl]-2,3-Dihydro-1h-Isoindole-4,6-Diol has also been shown to inhibit the activity of certain enzymes involved in cell signaling pathways, which can lead to the suppression of cancer cell growth.
Advantages and Limitations for Lab Experiments
2-[(2,4-Dihydroxyphenyl)sulfonyl]-2,3-Dihydro-1h-Isoindole-4,6-Diol has several advantages for lab experiments. It is a potent anticancer agent that has been extensively studied for its activity against various types of cancers. It is also relatively easy to synthesize, making it readily available for research purposes. However, 2-[(2,4-Dihydroxyphenyl)sulfonyl]-2,3-Dihydro-1h-Isoindole-4,6-Diol has several limitations as well. It can be toxic to normal cells, which can limit its use in certain experiments. It is also known to cause DNA damage, which can be a confounding factor in certain assays.
Future Directions
There are several future directions for the research and development of 2-[(2,4-Dihydroxyphenyl)sulfonyl]-2,3-Dihydro-1h-Isoindole-4,6-Diol. One area of interest is the development of more targeted delivery systems for the drug, which could reduce its toxicity to normal cells. Another area of interest is the development of combination therapies that include 2-[(2,4-Dihydroxyphenyl)sulfonyl]-2,3-Dihydro-1h-Isoindole-4,6-Diol, which could enhance its anticancer activity and reduce the risk of resistance. Additionally, further research is needed to better understand the mechanism of action of 2-[(2,4-Dihydroxyphenyl)sulfonyl]-2,3-Dihydro-1h-Isoindole-4,6-Diol and to identify new targets for the drug.
Synthesis Methods
The synthesis of 2-[(2,4-Dihydroxyphenyl)sulfonyl]-2,3-Dihydro-1h-Isoindole-4,6-Diol involves the oxidation of daunorubicin with potassium permanganate in the presence of sulfuric acid. The resulting product is then treated with sodium sulfite to form the sulfonic acid group, which is essential for the drug's activity. The final step involves the reduction of the nitro group to form the amino group, which is responsible for the drug's DNA intercalation activity.
Scientific Research Applications
2-[(2,4-Dihydroxyphenyl)sulfonyl]-2,3-Dihydro-1h-Isoindole-4,6-Diol has been extensively studied for its anticancer activity. It has been shown to be effective against various types of cancers, including acute myeloid leukemia, acute lymphoblastic leukemia, and breast cancer. 2-[(2,4-Dihydroxyphenyl)sulfonyl]-2,3-Dihydro-1h-Isoindole-4,6-Diol works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately, cell death.
properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)sulfonyl-1,3-dihydroisoindole-4,6-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6S/c16-9-1-2-14(13(19)4-9)22(20,21)15-6-8-3-10(17)5-12(18)11(8)7-15/h1-5,16-19H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUZJWAAXPEMKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1S(=O)(=O)C3=C(C=C(C=C3)O)O)C(=CC(=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dihydroxyphenyl)sulfonyl]-2,3-Dihydro-1h-Isoindole-4,6-Diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

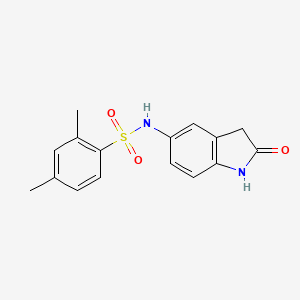
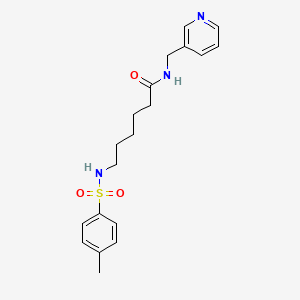
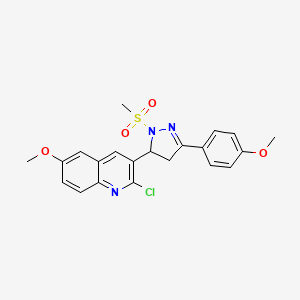
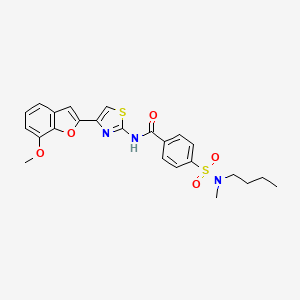
![4-Methyl-N-[(E)-pyridin-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B2638058.png)
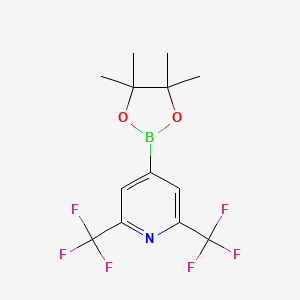
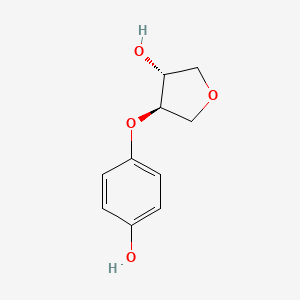
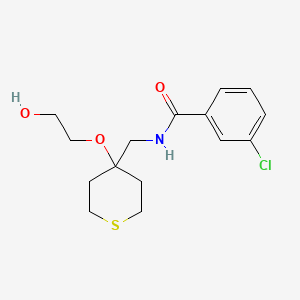
![Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B2638065.png)
